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Compound of Interest

Compound Name: 3-Nitropyrazolo[1,5-a]pyridine

Cat. No.: B3113170 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyrazolo[1,5-
a]pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the pyrazolo[1,5-a]pyridine scaffold, with a specific

focus on the synthesis, properties, and synthetic utility of its 3-nitro derivative. As a privileged

heterocyclic system, pyrazolo[1,5-a]pyridine is a cornerstone in modern medicinal chemistry,

forming the basis of numerous therapeutic agents. Understanding the chemistry of its

functionalized analogues is paramount for the rational design of novel drugs and materials.

The Pyrazolo[1,5-a]pyridine Core: A Privileged
Scaffold
The pyrazolo[1,5-a]pyridine motif is a fused, planar N-heterocyclic system that has garnered

significant attention in medicinal chemistry and materials science.[1][2] Its rigid structure and

versatile synthetic accessibility make it an ideal scaffold for combinatorial library design and

drug discovery.[1] Derivatives have shown a vast spectrum of biological activities, including

applications as PI3K inhibitors, anti-tuberculosis agents, and receptor antagonists.[3][4][5]

Functionalization of the scaffold is key to tuning its pharmacological profile, with the 3-position

being a frequent site of modification to enhance potency and selectivity.[3]

Caption: Core structure of pyrazolo[1,5-a]pyridine and its 3-nitro derivative.
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Physicochemical Properties
While extensive experimental data for the unsubstituted 3-nitropyrazolo[1,5-a]pyridine is not

readily available in public literature, its core properties can be calculated or inferred from

related structures. The introduction of a nitro group significantly impacts polarity, solubility, and

electronic characteristics compared to the parent scaffold.

Property Value Source

Molecular Formula C₇H₅N₃O₂ Calculated

Molecular Weight 163.13 g/mol Calculated

IUPAC Name 3-nitropyrazolo[1,5-a]pyridine -

CAS Number 55405-64-6 [6]

Density (Analogue) ~1.68 g/cm³ [7]*

Appearance
Expected to be a yellow or off-

white solid
Inferred

Solubility

Expected to be soluble in polar

organic solvents like DMSO,

DMF

Inferred

*Note: Density is for the analogous compound 3-Nitropyrazolo[1,5-a]pyrimidine and serves as

an estimate.

Synthesis and Reactivity
The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, often proceeding through

a [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles like alkynes or

alkenes.[4][8] This robust methodology allows for the construction of a wide array of substituted

analogues.

Experimental Protocol: Proposed Synthesis of 3-
Nitropyrazolo[1,5-a]pyridine
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The introduction of a nitro group at the 3-position is logically achieved via electrophilic aromatic

substitution on the parent pyrazolo[1,5-a]pyridine. The pyrazole portion of the fused ring is

electron-rich, making it susceptible to electrophilic attack.

Causality: A mixture of nitric acid and sulfuric acid is the classic and effective reagent for the

nitration of aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst, protonating

nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in

the substitution reaction.

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-

water bath (0-5 °C), slowly add pyrazolo[1,5-a]pyridine (1.0 eq) to concentrated sulfuric acid

(98%).

Reagent Addition: While maintaining the temperature below 10 °C, add a pre-cooled mixture

of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to

the solution.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography

(TLC).

Quenching: Carefully pour the reaction mixture onto crushed ice.

Neutralization & Extraction: Neutralize the resulting aqueous solution by the slow addition of

a saturated sodium bicarbonate solution until a pH of ~7 is reached. A precipitate may form.

Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield 3-nitropyrazolo[1,5-a]pyridine.
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Start: Pyrazolo[1,5-a]pyridine
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Stir at Room Temperature (2-4h)
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Caption: Workflow for the proposed synthesis of 3-nitropyrazolo[1,5-a]pyridine.

Chemical Reactivity
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The 3-nitro group is a powerful modulator of the scaffold's chemical properties. As a strong

electron-withdrawing group, it deactivates the heterocyclic system towards further electrophilic

substitution. However, its true synthetic value lies in its capacity for transformation. The

reduction of the nitro group to a 3-amino functionality is a pivotal step, opening a gateway to a

diverse range of derivatives.[9] This transformation is commonly achieved using reagents like

tin(II) chloride (SnCl₂) or catalytic hydrogenation.

The resulting 3-aminopyrazolo[1,5-a]pyridine is a versatile building block for synthesizing

amides, ureas, and sulfonamides, which are functionalities frequently found in biologically

active molecules.[3][10]

Spectroscopic Characterization
The identity and purity of 3-nitropyrazolo[1,5-a]pyridine would be confirmed using standard

spectroscopic techniques. The following are expected characteristics:

Technique Expected Observations

¹H NMR

Signals in the aromatic region (δ 7.0-9.0 ppm)

corresponding to the protons on the fused ring

system. The C2-H proton would likely appear as

a distinct singlet.

¹³C NMR

A signal for the carbon atom at the 3-position

(C3) shifted significantly downfield due to the

strong deshielding effect of the attached nitro

group.

IR Spectroscopy

Strong, characteristic absorption bands for the

asymmetric and symmetric stretching of the N-O

bonds in the nitro group, typically appearing

around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹,

respectively.

Mass Spectrometry
A molecular ion peak (M⁺) at m/z corresponding

to the molecular weight of 163.13.

Applications in Research and Drug Development
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While 3-nitropyrazolo[1,5-a]pyridine itself is not typically the final active pharmaceutical

ingredient, it serves as a high-value intermediate in the synthesis of more complex molecules.

Gateway to Bioactive Scaffolds: Its reduction to 3-aminopyrazolo[1,5-a]pyridine provides the

necessary functional handle to introduce diverse side chains.[10] For instance, the

development of potent pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as anti-

tuberculosis agents relies on the ability to form an amide bond at this position.[3]

Modulation of Electronic Properties: The nitro group's electronic influence can be harnessed

in materials science. The parent pyrazolo[1,5-a]pyrimidine scaffold has been explored for

applications in organic light-emitting diodes (OLEDs) and as chemosensors due to its

photophysical properties.[11] The introduction of a strong electron-withdrawing group like

NO₂ can tune the molecule's absorption and emission spectra, opening avenues for new

optical materials.

Structure-Activity Relationship (SAR) Studies: In drug discovery, the 3-nitro compound and

its derivatives are essential for building libraries to perform SAR studies. By systematically

modifying the substituent at the 3-position, researchers can probe the interactions with

biological targets like kinases or receptors and optimize for potency and selectivity.[5]
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Caption: Synthetic utility of 3-nitropyrazolo[1,5-a]pyridine in drug discovery.

Safety and Handling
Based on the Safety Data Sheet (SDS) for the related compound 3-nitropyrazolo[1,5-

a]pyrimidine, general precautions for handling nitroaromatic compounds should be strictly

followed.[7]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with

side-shields, chemical-resistant gloves, and a lab coat.[7]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials and sources of ignition.[7]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Discharge into the environment should be avoided.[7]

Conclusion
3-Nitropyrazolo[1,5-a]pyridine represents a fundamentally important molecule for chemists in

drug discovery and materials science. While not extensively characterized as a standalone

entity, its significance lies in its role as a key synthetic intermediate. Its preparation via direct

nitration of the parent scaffold is straightforward, and the reactivity of the nitro group provides a

crucial entry point for introducing the chemical diversity required to develop next-generation

therapeutics and functional materials. A thorough understanding of its properties and synthetic

transformations is essential for leveraging the full potential of the valuable pyrazolo[1,5-

a]pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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